molecular formula C20H13ClN2O4 B3834151 2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

Cat. No.: B3834151
M. Wt: 380.8 g/mol
InChI Key: VOFYFEALPGTTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the broader class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities and potential pharmacological applications .

Preparation Methods

The synthesis of 2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . The reaction conditions often require specific temperatures and solvents to achieve optimal yields. Industrial production methods may involve scaling up these reactions with continuous flow techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, facilitated by reagents like halogens or nitrating agents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions often include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c1-9-6-15(25)26-14-7-13(24)18-17(10-4-2-3-5-12(10)21)11(8-22)20(23)27-19(18)16(9)14/h2-7,17,24H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFYFEALPGTTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=CC=CC=C4Cl)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-(2-chlorophenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.